2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole
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Overview
Description
2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of appropriate thiol and hydrazine derivatives with carbon disulfide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the attached sulfanyl groups.
Substitution: The benzyl and cyclopentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiadiazole rings or reduced sulfanyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Benzylsulfanylbenzothiazole: Known for its antimicrobial properties.
Benzofuran derivatives: Exhibiting strong biological activities such as anti-tumor and antibacterial effects.
Uniqueness
2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole is unique due to its specific combination of benzyl and cyclopentyl groups attached to the thiadiazole ring. This structural uniqueness may contribute to its distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-5-cyclopentylsulfanyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S3/c1-2-6-11(7-3-1)10-17-13-15-16-14(19-13)18-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSBCJPKJXRRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(S2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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